3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one
Description
3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one is a piperidin-2-one derivative featuring a 3-methoxyphenyl substituent at the 1-position and an acetyl group at the 3-position. Piperidin-2-one derivatives are heterocyclic compounds of interest in medicinal and materials chemistry due to their versatile pharmacological profiles and physicochemical properties.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-acetyl-1-(3-methoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-10(16)13-7-4-8-15(14(13)17)11-5-3-6-12(9-11)18-2/h3,5-6,9,13H,4,7-8H2,1-2H3 |
InChI Key |
NHVCIBSNFLQWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one typically involves the reaction of 3-methoxybenzaldehyde with acetylacetone in the presence of a base, followed by cyclization to form the piperidinone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, amines, and substituted piperidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Piperidin-2-one and Piperidin-4-one Derivatives
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Core Structure : Piperidin-4-one.
- Substituents : Acetyl at 1-position, ethyl at 3-position, and 4-methoxyphenyl groups at 2- and 6-positions.
- Key Findings : Exhibits antimicrobial and anti-inflammatory activities, attributed to the synergistic effects of the 4-methoxyphenyl and acetyl groups. Crystallographic studies confirm the stability of the piperidine ring and hydrogen-bonding interactions involving the carbonyl group .
3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one
- Core Structure : Piperidin-2-one.
- Substituents: Amino group at 3-position and trifluoromethylphenylmethyl at 1-position.
- Structural data highlight conformational flexibility in the piperidine ring .
Comparison with Target Compound
- The 3-methoxyphenyl group in the target compound may offer improved solubility compared to the trifluoromethylphenyl group due to its polar methoxy moiety.
- The acetyl group at the 3-position could facilitate hydrogen bonding, similar to the amino group in the trifluoromethyl analog, but with distinct electronic effects.
Functional Analogs: Heterocyclic Compounds with 3-Methoxyphenyl Substituents
(E)-3-(3-Methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP)
- Core Structure: Propenone.
- Substituents : 3-Methoxyphenyl at the 3-position and pyrrolyl at the 1-position.
- Key Findings: Demonstrates anti-inflammatory activity in macrophages, likely mediated by the electron-withdrawing propenone core and the 3-methoxyphenyl group’s ability to modulate hydrophobic interactions .
Quinolin-2-one Derivatives (AQ-1, AQ-2, AQ-3)
- Core Structure: Quinolin-2-one.
- Substituents: Acetyl at 3-position and benzylideneamino groups with varying para-substituents (e.g., 4-methyl, 4-hydroxy).
- Key Findings : Effective as corrosion inhibitors for N80 steel in HCl, with inhibition efficiencies correlating with electron-donating substituents (e.g., hydroxy > methyl > nitro) .
Comparison with Target Compound
- The 3-methoxyphenyl group in MPP and the target compound may enhance binding to biological targets or metal surfaces via π-π stacking or hydrophobic interactions.
- The acetyl group in quinolin-2-one analogs improves adsorption on metal surfaces; a similar mechanism may apply to the target compound in corrosion inhibition.
Data Table: Key Compounds and Properties
Physicochemical and Functional Insights
- Hydrogen Bonding : The acetyl group in piperidin-2-one derivatives may participate in hydrogen bonding, influencing crystal packing (as seen in piperidin-4-one analogs) and interaction with biological targets.
- Electron Effects: Electron-donating groups (e.g., methoxy) increase corrosion inhibition efficiency in quinoline derivatives , suggesting similar trends in the target compound.
Biological Activity
3-Acetyl-1-(3-methoxyphenyl)piperidin-2-one is a compound belonging to the piperidine family, known for its diverse biological activities. Its unique structure, characterized by the presence of an acetyl group and a methoxyphenyl moiety, suggests potential applications in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and antiviral properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 261.32 g/mol. The structural features that contribute to its biological activity include:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Methoxy Group : Enhances interaction with biological targets, potentially increasing efficacy.
- Acetyl Group : May influence the compound's reactivity and pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
The methoxy group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial efficacy.
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has shown potential anti-inflammatory activity. Studies have indicated that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in cell culture models.
Table 2: Antiviral Activity Data
| Virus | IC50 (µM) |
|---|---|
| Influenza A | 12 µM |
| Herpes Simplex Virus | 15 µM |
These findings highlight the compound's potential as a lead candidate for antiviral drug development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the methoxy group or the acetyl moiety can significantly alter the biological activity of piperidine derivatives. For instance, changing the position of the methoxy group from ortho to para has been shown to affect both antimicrobial and anti-inflammatory activities.
Table 3: SAR Comparison
| Compound Name | Methoxy Position | Antimicrobial Activity |
|---|---|---|
| This compound | Ortho | High |
| 3-Acetyl-1-(4-methoxyphenyl)piperidin-2-one | Para | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
